Acetyl L-Carnitine-d3 Hydrochloride

概要

説明

Acetyl L-Carnitine-d3 Hydrochloride is a deuterated form of Acetyl L-Carnitine Hydrochloride, where three hydrogen atoms are replaced with deuterium. This compound is an acetylated form of the amino acid derivative L-carnitine, which plays a crucial role in mitochondrial fatty acid metabolism. It is often used as a dietary supplement and has potential therapeutic applications in various medical conditions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl L-Carnitine-d3 Hydrochloride involves the acetylation of L-carnitine with acetic anhydride in the presence of a deuterium source. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition. The product is then purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications. The compound is often produced in bulk and packaged under controlled conditions to maintain its stability .

化学反応の分析

Types of Reactions

Acetyl L-Carnitine-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carnitine and acetyl-CoA.

Reduction: It can be reduced to form L-carnitine.

Substitution: The acetyl group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions

Major Products Formed

Oxidation: Carnitine and acetyl-CoA.

Reduction: L-carnitine.

Substitution: Various acetylated derivatives depending on the substituent used

科学的研究の応用

Neuroprotection and Cognitive Enhancement

Acetyl L-Carnitine (ALCAR) has been extensively studied for its neuroprotective properties. It plays a crucial role in mitochondrial function and energy metabolism, which are vital for neuronal health.

- Mechanism of Action : ALCAR facilitates the transport of long-chain fatty acids into mitochondria for β-oxidation, thus enhancing energy production. It also serves as a precursor for acetylcholine, a neurotransmitter essential for cognitive function .

- Clinical Studies : Research indicates that ALCAR supplementation can improve cognitive function in individuals with neurodegenerative diseases such as Alzheimer's and traumatic brain injuries. For instance, a study demonstrated that ALCAR administration improved energy status and reduced oxidative stress in models of brain injury .

Metabolic Disorders

ALCAR has shown promise in managing metabolic disorders, particularly in improving lipid profiles and glucose metabolism.

- Case Studies : In clinical trials, ALCAR has been investigated for its effects on type 2 diabetes mellitus and chronic fatigue syndrome. It has been found to enhance insulin sensitivity and reduce fatigue in patients with chronic hepatitis C .

- Lipid Metabolism : ALCAR supplementation has been reported to decrease triglyceride levels and improve cholesterol profiles in aged rats, suggesting its potential use in age-related metabolic decline .

Cardiovascular Health

The compound exhibits anti-inflammatory and antioxidant effects that contribute to cardiovascular health.

- Research Findings : A study involving Wistar rats indicated that ALCAR administration significantly reduced levels of total cholesterol, triglycerides, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL), while increasing high-density lipoprotein (HDL) levels . This lipid-modulating effect is crucial for preventing atherosclerosis.

- Mechanisms : ALCAR's ability to reduce inflammatory markers such as TNF-α and IL-1β further supports its cardiovascular protective effects .

Mental Health Applications

Recent studies have highlighted ALCAR's potential as a biomarker for mental health conditions.

- Depression : Research has identified acetyl L-carnitine as a significant metabolite that differs between individuals with major depressive disorder (MDD) and healthy controls. Its levels were notably decreased in MDD patients, suggesting its potential role in diagnosing depression and monitoring treatment response .

Cancer Treatment Support

ALCAR is being explored as an adjunct therapy in cancer treatment.

- Peripheral Neuropathy : Clinical trials are investigating the efficacy of ALCAR in reducing chemotherapy-induced peripheral neuropathy, which is common among cancer patients . The compound's neuroprotective properties may help mitigate nerve damage during chemotherapy.

Potential Future Applications

Ongoing research continues to explore additional applications of Acetyl L-Carnitine-d3 Hydrochloride:

作用機序

Acetyl L-Carnitine-d3 Hydrochloride facilitates the uptake of acetyl-CoA into mitochondria during fatty acid oxidation. It enhances acetylcholine production and stimulates protein and membrane phospholipid synthesis. The compound acts on molecular targets such as acetyl-CoA and acetylcholine, influencing pathways involved in energy production and neurotransmission .

類似化合物との比較

Similar Compounds

L-Carnitine: A non-acetylated form that also plays a role in fatty acid metabolism.

Propionyl L-Carnitine: An esterified form with a propionyl group instead of an acetyl group.

O-Acetyl L-Carnitine: Another acetylated form but without deuterium substitution

Uniqueness

Acetyl L-Carnitine-d3 Hydrochloride is unique due to the presence of deuterium, which makes it a valuable tool in pharmacokinetic studies. The deuterium substitution provides stability and allows for precise quantification in analytical applications .

生物活性

Acetyl L-Carnitine-d3 Hydrochloride (ALCAR-d3) is a stable isotope-labeled derivative of acetyl L-carnitine (ALC), a compound that has garnered attention for its biological activities and therapeutic potential. This article explores the biological activity of ALCAR-d3, focusing on its neuroprotective effects, metabolic roles, and implications in various health conditions.

Overview of Acetyl L-Carnitine

Acetyl L-Carnitine is formed through the acetylation of L-carnitine, a naturally occurring compound involved in the transport of fatty acids into mitochondria for energy production. ALCAR serves multiple functions, including:

- Energy Metabolism : Facilitates the uptake of acetyl-CoA into mitochondria, enhancing fatty acid oxidation and ATP production.

- Neurotransmitter Synthesis : Provides acetyl groups for the synthesis of acetylcholine, a critical neurotransmitter for cognitive function.

- Antioxidant Properties : Exhibits antioxidant effects that help reduce oxidative stress in cells.

Neuroprotective Effects

Numerous studies have highlighted the neuroprotective properties of ALCAR. Research indicates that ALCAR can improve energy status, decrease oxidative stress, and prevent cell death in various models of brain injury.

Key Findings:

- Neuroprotection in Alzheimer’s Disease : A study involving 431 patients with probable Alzheimer's disease demonstrated that ALCAR administration (3 g/day) was well tolerated and suggested potential benefits for younger patients (aged 65 or younger) in slowing cognitive decline compared to placebo .

- Mechanisms of Action : ALCAR enhances mitochondrial function, promotes neuronal survival, and stabilizes cellular membranes. It also induces mitochondrial biogenesis, which is crucial for maintaining energy levels in neurons following injuries .

Metabolic Roles

ALCAR plays a significant role in metabolic regulation:

- Fatty Acid Oxidation : It facilitates the transport of long-chain fatty acids into mitochondria, where they undergo β-oxidation for energy production.

- Acetyl-CoA Production : ALCAR can be converted back to acetyl-CoA, which is essential for various biosynthetic pathways and energy metabolism .

Anti-inflammatory and Antioxidant Effects

ALCAR has demonstrated anti-inflammatory properties that may contribute to its therapeutic effects in conditions like atherosclerosis:

- Study Results : In a rat model of atherosclerosis, ALCAR administration led to significant reductions in serum total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) levels while increasing high-density lipoprotein (HDL) levels. Additionally, it reduced inflammatory markers such as TNF-α and IL-1β .

| Parameter | Control Group | ALCAR Group | AS Group | AS + ALCAR Group |

|---|---|---|---|---|

| Total Cholesterol (mg/dL) | 180 | 160 | 220 | 180 |

| Triglycerides (mg/dL) | 150 | 130 | 200 | 140 |

| LDL (mg/dL) | 100 | 80 | 140 | 100 |

| HDL (mg/dL) | 50 | 60 | 40 | 55 |

Clinical Applications

ALCAR is being investigated for its potential benefits in various clinical conditions:

- Neuropathies : Clinical trials have shown that ALCAR can alleviate neuropathic pain associated with diabetic neuropathy and other conditions .

- Depression : Recent research identified acetylcarnitine as a potential biomarker for major depressive disorder (MDD), indicating its role in mood regulation .

Case Studies

- Alzheimer’s Disease : In a double-blind study involving early-onset Alzheimer’s patients, those treated with ALCAR showed slower cognitive decline compared to those on placebo. This suggests that younger patients may derive more benefit from ALCAR supplementation .

- Depression Management : In patients with MDD, lower serum levels of acetylcarnitine were associated with depressive symptoms. This positions ALCAR as a potential therapeutic target or biomarker for monitoring treatment response .

特性

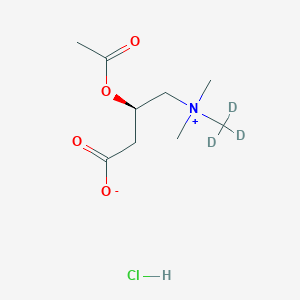

IUPAC Name |

(3R)-3-acetyloxy-4-[dimethyl(trideuteriomethyl)azaniumyl]butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATPLOXBFFRHDN-WVKKGGDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。